Ranatachykinin A

Overview

Description

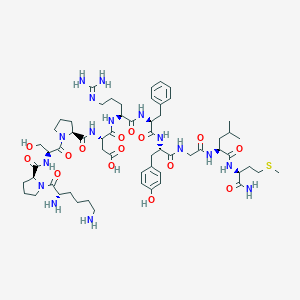

Ranatachykinin A is a bioactive peptide with the empirical formula C60H92N16O15S . It has a molecular weight of 1309.54 . The peptide sequence is Lys-Pro-Ser-Pro-Asp-Arg-Phe-Tyr-Gly-Leu-Met-NH2 .

Molecular Structure Analysis

The SMILES string for Ranatachykinin A is CSCCC@HC@HC)NC(=O)CNC(=O)C@Hcc1)NC(=O)C@HNC(=O)C@H=N)NC(=O)C@H=O)NC(=O)[C@@H]3CCCN3C(=O)C@HNC(=O)[C@@H]4CCCN4C(=O)C@@HCCCCN)C(N)=O . This string represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Ranatachykinin A has a molecular weight of 1309.54 . It is stored at a temperature of -20°C .Scientific Research Applications

1. Structural and Pharmacological Characteristics

Ranatachykinin A (RTKA), along with RTKB and RTKC, are tachykinin-like peptides from the bullfrog (Rana catesbeiana). Studies on RTKA have revealed important structural and pharmacological characteristics. The peptides display a helical structure from the mid-region to the C-terminus and exhibit pharmacological actions by elevating intracellular Ca2+ in cells with the bullfrog substance P receptor. These effects suggest differences in amino acid side chains and secondary structures that may influence receptor activation (Perrine et al., 2000).

2. Comparison with Other Tachykinins

RTKA, along with RTKB and RTKC, has been compared to other tachykinins for its functional selectivity at the tachykinin NK1 receptor. This research contributes to understanding the structural features that underlie the differences in signal activation and desensitization between RTKA and other tachykinins (Perrine et al., 2008).

3. Biological Actions

The effect of ranakinin (a related tachykinin) on cytosolic free calcium in frog adrenochromaffin cells provides insights into the biological actions of tachykinins like RTKA. This study highlights the mechanisms through which these peptides influence calcium mobilization and their potential interaction with G proteins (Kodjo et al., 1995).

4. Influence on Ion Transport

RTKA's role in stimulating ion transport across frog skin was investigated, showing its interaction with NK1-like receptors and emphasizing the importance of specific structural features for its activity (Lippe et al., 1998).

5. Conformational Comparisons

Research on conformational comparisons of tachykinin peptide analogs, including RTKA, provides deeper insights into the structural differences related to their binding and functional effects at receptors. This is crucial for understanding the peptide's interactions at the molecular level (Beard et al., 2007).

6. Neuroendocrine Control

Studies on the immunohistochemical distribution and biological action of tachykinins in the frog adrenal gland, including compounds like RTKA, contribute to the understanding of neuroendocrine control mechanisms in amphibians. These findings are pivotal in exploring the broader implications of tachykinins in biological systems (Leboulenger et al., 1993).

properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92N16O15S/c1-34(2)28-41(53(85)69-39(50(63)82)22-27-92-3)68-48(79)32-67-51(83)42(30-36-18-20-37(78)21-19-36)71-54(86)43(29-35-12-5-4-6-13-35)72-52(84)40(15-9-24-66-60(64)65)70-55(87)44(31-49(80)81)73-56(88)47-17-11-26-76(47)59(91)45(33-77)74-57(89)46-16-10-25-75(46)58(90)38(62)14-7-8-23-61/h4-6,12-13,18-21,34,38-47,77-78H,7-11,14-17,22-33,61-62H2,1-3H3,(H2,63,82)(H,67,83)(H,68,79)(H,69,85)(H,70,87)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,80,81)(H4,64,65,66)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWGJMUZXSIZFG-CIRMSXBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H92N16O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159495 | |

| Record name | Ranatachykinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ranatachykinin A | |

CAS RN |

135690-47-0 | |

| Record name | Ranatachykinin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135690470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranatachykinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)